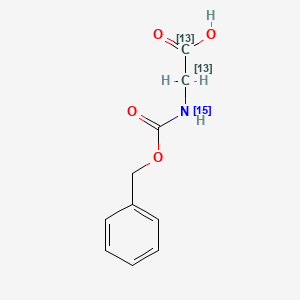

N-Carbobenzoxyglycine-13C2,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Carbobenzoxyglycine-13C2,15N, also known as N-[(Phenylmethoxy)carbonyl]glycine-1,2-13C2,15N, is a stable isotope-labeled compound. It is a derivative of glycine, an amino acid, where the carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15. This compound is primarily used in research applications due to its labeled isotopes, which allow for detailed tracking and analysis in various biochemical and chemical processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxyglycine-13C2,15N typically involves the protection of glycine with a carbobenzoxy (Cbz) group. The isotopically labeled glycine (13C2,15N) is reacted with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

化学反応の分析

Types of Reactions: N-Carbobenzoxyglycine-13C2,15N undergoes various chemical reactions, including:

Hydrolysis: The carbobenzoxy group can be removed under acidic or basic conditions to yield the free glycine derivative.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride

Major Products:

Hydrolysis: Free glycine derivative.

Substitution: Various substituted glycine derivatives depending on the nucleophile used

科学的研究の応用

N-Carbobenzoxyglycine-13C2,15N is widely used in scientific research due to its stable isotope labels. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.

Biology: Employed in protein synthesis studies to track the incorporation of glycine into peptides and proteins.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine-containing drugs.

作用機序

The mechanism of action of N-Carbobenzoxyglycine-13C2,15N is primarily related to its role as a labeled amino acid. In biological systems, it is incorporated into peptides and proteins, allowing researchers to track its movement and transformation. The isotopic labels (13C and 15N) provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

類似化合物との比較

N-Carbobenzoxyglycine-13C2,15N is unique due to its specific isotopic labeling. Similar compounds include:

N-Carbobenzoxyglycine: The non-labeled version of the compound.

N-Carbobenzoxyalanine-13C2,15N: An alanine derivative with similar isotopic labeling.

N-Carbobenzoxyvaline-13C2,15N: A valine derivative with similar isotopic labeling.

The uniqueness of this compound lies in its specific labeling of glycine, which is a fundamental amino acid in many biochemical processes .

生物活性

N-Carbobenzoxyglycine-13C2,15N is a stable isotope-labeled derivative of glycine, which is significant in biochemical research and pharmaceutical applications. This compound is utilized in various studies due to its ability to act as a tracer in metabolic pathways and its interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 211057-02-2

- IUPAC Name : N-(benzyloxycarbonyl)glycine

This compound functions primarily as a competitive inhibitor of various enzymes involved in metabolic pathways. Its incorporation into proteins and peptides can alter the biological activity of these molecules, affecting processes such as:

- Protein Synthesis : By substituting for natural glycine, it can influence protein folding and stability.

- Metabolic Pathways : It serves as a tracer in metabolic studies, allowing researchers to track the fate of glycine in biological systems.

Enzyme Inhibition

One of the key activities of this compound is its role as an inhibitor of specific enzymes. For instance, it has been shown to inhibit the activity of prolyl hydroxylase, which is crucial in collagen synthesis. This inhibition can lead to altered collagen formation, impacting tissue repair and fibrosis.

Cellular Effects

The compound influences various cellular processes:

- Apoptosis : It has been implicated in the modulation of apoptotic pathways, potentially enhancing or inhibiting cell death depending on the context.

- Cell Cycle Regulation : this compound affects cell cycle progression by altering the expression of cyclins and cyclin-dependent kinases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate the effects on collagen synthesis | This compound inhibited prolyl hydroxylase activity leading to reduced collagen deposition in fibroblasts. |

| Study 2 | Examine apoptosis modulation | The compound increased apoptosis rates in cancer cell lines by enhancing caspase activity. |

| Study 3 | Analyze metabolic tracking | Utilized as a tracer in vivo to study glycine metabolism in murine models, revealing altered metabolic pathways under stress conditions. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. Its half-life varies depending on the route of administration but generally falls within a range suitable for metabolic studies.

特性

IUPAC Name |

2-(phenylmethoxycarbonyl(15N)amino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13)/i6+1,9+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUMAFVKTCBCJK-DYYXCFAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[15NH][13CH2][13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。